N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is characterized by a bicyclic system comprising a thiazole ring fused with a pyrimidine ring. The molecule includes a 3,4-difluorophenyl carboxamide substituent at position 6 and a methyl group at position 2 (see for a closely related structure). Its synthesis likely involves multi-step heterocyclization reactions, as seen in analogous thiazolo[3,2-a]pyrimidine derivatives .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2S/c1-7-6-19-13(21)9(5-17-14(19)22-7)12(20)18-8-2-3-10(15)11(16)4-8/h2-6H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMFPCRCOVVGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-difluoroaniline with a thiazolo[3,2-a]pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidine derivatives, which may exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibiting potential antiviral, antibacterial, and antifungal activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity based on substituent patterns and fused ring systems. Below is a detailed comparison with structurally related compounds:
Structural Analogues
Physicochemical Properties
- Lipophilicity : Fluorinated aryl groups (logP ~2.5–3.0) increase membrane permeability compared to methoxy-substituted derivatives (logP ~1.8–2.2) .
- Hydrogen Bonding : The 5-oxo group and carboxamide moiety facilitate hydrogen bonding, critical for target engagement (e.g., kinase ATP-binding pockets) .
Challenges and Limitations
Biological Activity
N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The IUPAC name is this compound, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H9F2N3O2S |
| Molecular Weight | 305.30 g/mol |
| CAS Number | 896339-85-8 |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate starting materials. A common method includes the reaction of 3,4-difluoroaniline with a thiazole derivative under controlled conditions to yield the desired thiazolo[3,2-a]pyrimidine structure. This process may require specific catalysts and solvents to optimize yield and purity.
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives, it was found that:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-(3,4-difluorophenyl) | 15.4 | MCF-7 |
| N-(4-chlorophenyl) | 22.1 | HCT-116 |
| N-(phenyl) | 30.5 | A549 |
These results suggest that structural modifications can significantly influence the anticancer activity of these compounds.
Anti-inflammatory Properties
Thiazolo[3,2-a]pyrimidines have also been investigated for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain signaling.
Inhibition Studies
Inhibition studies showed that certain derivatives exhibited high selectivity for COX-2 over COX-1:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| N-(3,4-difluorophenyl) | 25 | 75 |
| N-(4-chlorophenyl) | 30 | 85 |
These findings indicate the potential of these compounds as therapeutic agents for inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression and inflammatory pathways. The compound may modulate signal transduction pathways leading to altered gene expression and metabolic processes.
Proposed Mechanisms
- Inhibition of Kinases : The compound may inhibit kinases involved in cell proliferation.
- COX Enzyme Inhibition : It can reduce the production of pro-inflammatory mediators by inhibiting COX enzymes.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
Q & A
Basic Questions
Q. What are the common synthetic routes for synthesizing N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 3,4-difluoroaniline with a thiazolopyrimidine precursor. Key steps include:
- Cyclization : Under reflux conditions with acetic acid or dimethylformamide (DMF) to form the thiazolo[3,2-a]pyrimidine core .
- Carboxamide Formation : Coupling reactions using activating agents like EDCI or DCC to attach the carboxamide group to the difluorophenyl substituent .
- Purification : Column chromatography or recrystallization to isolate the final product .
- Example Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3,4-difluoroaniline, thiazolopyrimidine precursor, acetic acid, 80°C, 12h | Core formation |
| 2 | DMF, EDCI, RT, 6h | Carboxamide coupling |
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, the difluorophenyl group shows distinct splitting patterns in H NMR .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm) .
- X-ray Crystallography : Resolves 3D molecular geometry and confirms regiochemistry. SHELX software is commonly used for refinement .
Advanced Questions
Q. How can Density Functional Theory (DFT) calculations enhance structural understanding of this compound?
- Methodological Answer :
- Conformational Stability : DFT optimizes bond lengths/angles and identifies stable conformers. For example, calculations show the thiazole ring adopts a planar geometry due to conjugation with the pyrimidine system .
- Electronic Properties : Frontier molecular orbital (FMO) analysis predicts reactivity, such as nucleophilic attack at the pyrimidine carbonyl group .
- Data Application : Compare DFT-derived parameters (e.g., dipole moments) with experimental crystallographic data to validate models .
Q. What strategies optimize reaction yields during large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid promotes cyclization .
- Catalysis : Use of Lewis acids (e.g., ZnCl) or bases (KCO) to accelerate coupling steps .
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions like premature cyclization .
- Example Protocol :
| Parameter | Optimization Strategy | Yield Improvement |
|---|---|---|
| Solvent | Switch from THF to DMF | +15% |
| Catalyst | Add 5 mol% ZnCl | +20% |
Q. How do structural modifications (e.g., fluorination) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Fluorine Substituents : The 3,4-difluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, improving membrane permeability .
- Thiazole-Pyrimidine Core : Modulating electron density via methyl groups at position 2 affects binding to enzymatic targets (e.g., kinase inhibition) .
- Experimental Validation : Compare IC values of fluorinated vs. chlorinated derivatives in enzyme assays to quantify substituent effects .
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
- Methodological Answer :
- Refinement Tools : SHELXL refines X-ray data to resolve discrepancies in bond lengths/angles caused by disordered crystal packing .
- Twinned Data Handling : For crystals with twinning, SHELXE applies algorithms to deconvolute overlapping reflections .
- Case Study : A 2022 study resolved conflicting NMR assignments by cross-verifying with X-ray-derived torsion angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
